

Technical Guide: D-Leucine-15N Stability, Storage, and Application

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Compound of Interest

Compound Name: *D-Leucine-15N*

CAS No.: 287484-39-3

Cat. No.: B1625111

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Executive Summary

D-Leucine-15N (D-Leu-15N) represents a high-value, dual-utility reagent in modern structural biology and drug development. As a stable isotope-labeled D-amino acid, it combines the unique stereochemical properties of D-enantiomers (proteolytic resistance) with the spectral visibility of the

N nucleus (NMR active).

This guide addresses the critical challenge of maintaining the stereochemical and isotopic integrity of D-Leu-15N. Unlike standard L-amino acids, the D-enantiomer requires rigorous protection against racemization to preserve its bio-orthogonal value. This document outlines the physicochemical profile, degradation mechanisms, and validated storage protocols required to ensure experimental reproducibility.^[1]

Physicochemical Profile

Understanding the fundamental properties of D-Leu-15N is prerequisite to proper handling. The compound is defined by its inverted chirality at the

-carbon and the substitution of the naturally occurring

N (99.6% abundance) with

N.

Table 1: Core Specifications

Parameter	Specification	Critical Note
Chemical Formula		Mass shift of +1 Da vs. unlabeled.[2][3]
Isotopic Enrichment		Essential for HSQC NMR sensitivity.
Chiral Purity		Trace L-Leu leads to false biological signals.
Hygroscopicity	Low to Moderate	Moisture promotes microbial growth and hydrolysis.
Solubility	Water, 5M HCl, Acetic Acid	Hydrophobic side chain limits neutral pH solubility.

Stability Mechanisms & Degradation Risks[4]

The stability of D-Leu-15N is threatened by three primary mechanisms: Racemization, Isotopic Exchange, and Oxidation.

Racemization (The Primary Threat)

The conversion of D-Leu to L-Leu is the most critical risk. This process is catalyzed by base (high pH) and elevated temperatures.

- Mechanism: Abstraction of the α -proton by a base creates a planar carbanion intermediate. Reprotonation can occur from either side, leading to a racemic mixture (50:50 D/L).
- Risk Factor: Storage in buffers with pH > 8.0 significantly accelerates this process [1].

Isotopic Integrity

The

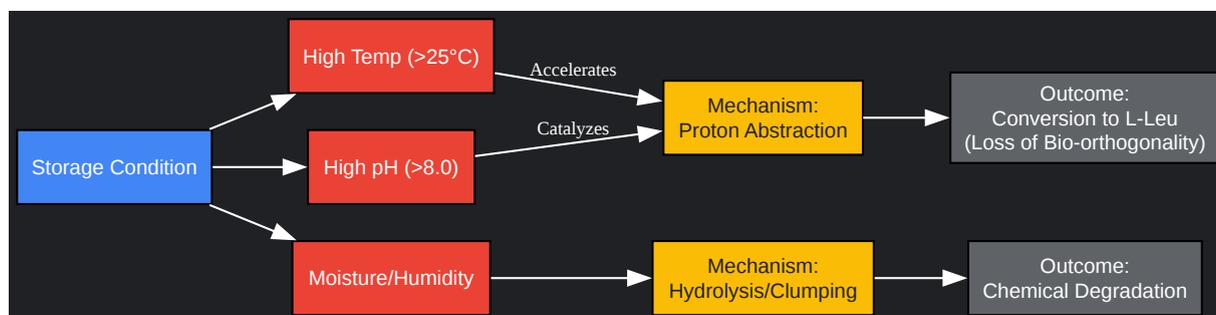
N label on the backbone amide is chemically stable. Unlike deuterium (

H) on exchangeable sites (OH, NH), the backbone nitrogen does not exchange with solvent under standard storage conditions. However, metabolic scrambling can occur if used in live-cell assays without protease inhibition.

Oxidation

While Leucine lacks the highly reactive sulfur of Cysteine or Methionine, its aliphatic side chain can undergo slow oxidation under extreme UV exposure or in the presence of radical initiators, though this is rare in standard lab environments.

Diagram 1: Degradation Pathways & Logic



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Caption: Logical flow of environmental stressors leading to specific degradation outcomes for **D-Leucine-15N**.

Storage Protocols

To maintain purity >98% over long durations (2+ years), adherence to the following protocols is mandatory.

Solid State Storage (Lyophilized Powder)

- Temperature: Store at -20°C. While stable at room temperature for weeks, freezing kinetically inhibits slow oxidation and moisture absorption [2].

- Container: Amber glass or opaque plastic to prevent UV exposure. Cap must be Parafilm-sealed to prevent moisture ingress.
- Desiccation: Store within a secondary container (desiccator) with active silica gel.
- Equilibration: Crucial Step: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, ruining the sample.

Solution Storage

- Buffer Choice: Avoid phosphate buffers if possible, as they can promote fungal growth which consumes amino acids. Use volatile buffers (ammonium bicarbonate) if lyophilization is planned later.
- pH Control: Maintain pH 3.0 – 6.0. Acidic conditions stabilize the chiral center.
- Sterility: Filter sterilize (0.22 μ m) or add sodium azide (0.02%) for long-term storage to prevent microbial consumption of the isotope.

Quality Control (QC) Workflows

Trust but verify. Before committing expensive instrument time (e.g., 800 MHz NMR) or in vivo studies, validate the reagent.

1D and 2D NMR Spectroscopy

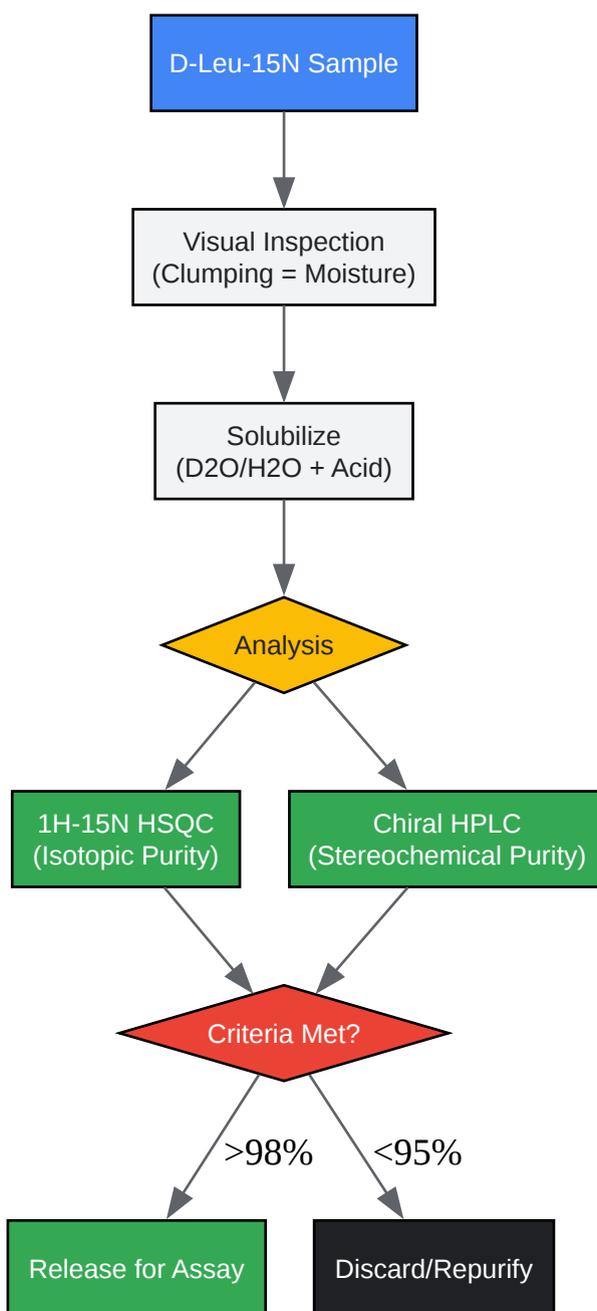
- ^1H NMR: Checks for chemical purity and solvent contamination.
- ^1H - ^{15}N HSQC: The gold standard.
 - Pass: Single, strong cross-peak corresponding to the backbone amide.
 - Fail: Multiple peaks indicate degradation or isotopic scrambling.
 - Note: D-Leu and L-Leu enantiomers are indistinguishable in non-chiral environments by NMR.

Chiral HPLC (Enantiomeric Excess)

To detect racemization (L-Leu contamination), you must use a chiral column (e.g., Crownpak or Chiralpak).

- Method: Derivatization (e.g., with FDAA/Marfey's reagent) followed by C18 HPLC is also effective, separating diastereomers of D- and L-Leu [3].

Diagram 2: QC Decision Matrix



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Caption: Step-by-step Quality Control workflow to validate isotopic and chiral purity before experimental use.

Applications in Drug Development[1]

The specific utility of D-Leu-15N lies in its resistance to endogenous proteases, a property leveraged in Retro-Inverso Peptide Engineering.

Proteolytic Resistance

L-amino acid peptides are rapidly degraded by serum proteases (e.g., trypsin, chymotrypsin). Incorporating D-Leu-15N into peptide backbones renders the molecule unrecognizable to these enzymes, significantly extending plasma half-life (

) [4].

- Application: Designing long-acting peptide therapeutics where Leucine is critical for hydrophobic core interactions (e.g., Leucine Zippers).

NMR Structural Studies

In "Mirror Image" phage display or D-peptide structural analysis,

N labeling allows researchers to assign resonances in the D-peptide using standard heteronuclear NMR pulse sequences (NOESY-HSQC), providing atomic-resolution structural data of the stable drug candidate.

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